4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide
Overview
Description
4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound that features a pyridine ring substituted with an amino group at the 6-position and a benzenesulfonamide moiety substituted with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 6-aminopyridine with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine. The resulting intermediate is then subjected to N,N-dimethylation using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s sulfonamide group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide
- 3-(6-aminopyridin-3-yl)acrylate derivatives
Uniqueness
4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-16(2)19(17,18)12-6-3-10(4-7-12)11-5-8-13(14)15-9-11/h3-9H,1-2H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVXNPXDKVEFFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195445 | |
Record name | Benzenesulfonamide, 4-(6-amino-3-pyridinyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-70-6 | |
Record name | Benzenesulfonamide, 4-(6-amino-3-pyridinyl)-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-(6-amino-3-pyridinyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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